![molecular formula C16H22ClN3OS B13550507 N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride](/img/structure/B13550507.png)
N-((1-Aminocycloheptyl)methyl)benzo[d]isothiazole-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-aminocycloheptyl)methyl]-1,2-benzothiazole-3-carboxamide hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazole ring, which is a common motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocycloheptyl)methyl]-1,2-benzothiazole-3-carboxamide hydrochloride typically involves the reaction of 1-aminocycloheptane with a benzothiazole derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-aminocycloheptyl)methyl]-1,2-benzothiazole-3-carboxamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
N-[(1-aminocycloheptyl)methyl]-1,2-benzothiazole-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(1-aminocycloheptyl)methyl]-1,2-benzothiazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[(1-aminocycloheptyl)methyl]-1,2-benzothiazole-3-carboxamide hydrochloride include other benzothiazole derivatives and cycloheptyl-containing molecules. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets N-[(1-aminocycloheptyl)methyl]-1,2-benzothiazole-3-carboxamide hydrochloride apart is its unique combination of a benzothiazole ring and a cycloheptyl group. This structural feature may confer distinct properties and activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H22ClN3OS |
|---|---|
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
N-[(1-aminocycloheptyl)methyl]-1,2-benzothiazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H21N3OS.ClH/c17-16(9-5-1-2-6-10-16)11-18-15(20)14-12-7-3-4-8-13(12)21-19-14;/h3-4,7-8H,1-2,5-6,9-11,17H2,(H,18,20);1H |
Clé InChI |
NKKAFAPJZRYXED-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(CNC(=O)C2=NSC3=CC=CC=C32)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


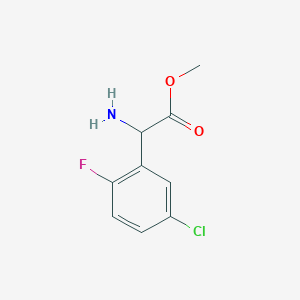
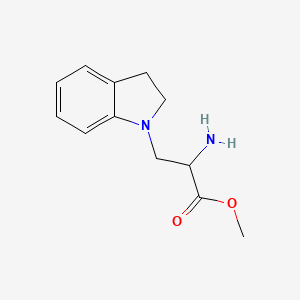
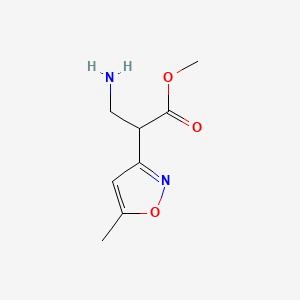
![(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid](/img/structure/B13550450.png)


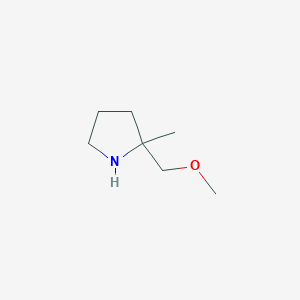
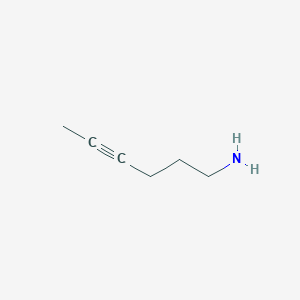
![8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carbaldehyde](/img/structure/B13550485.png)
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)

![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)

![tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13550506.png)
